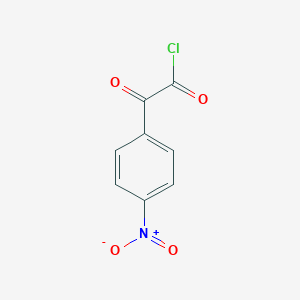
2-(4-nitrophenyl)-2-oxoacetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)(oxo)acetyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a nitrophenyl group attached to an oxoacetyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(oxo)acetyl chloride typically involves the reaction of 4-nitrobenzoyl chloride with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-Nitrobenzoyl chloride+Oxalyl chloride→(4-Nitrophenyl)(oxo)acetyl chloride
Industrial Production Methods
In an industrial setting, the production of (4-Nitrophenyl)(oxo)acetyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)(oxo)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions to reduce the nitro group.
Hydrolysis: The reaction with water or aqueous bases leads to the formation of 4-nitrophenylacetic acid.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
4-Aminophenylacetic Acid: Formed through the reduction of the nitro group followed by hydrolysis.
4-Nitrophenylacetic Acid: Formed through hydrolysis of the acyl chloride group.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)(oxo)acetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)(oxo)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic applications to introduce acyl groups into organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzoyl Chloride: Similar in structure but lacks the oxoacetyl group.
4-Nitrophenylacetic Acid: The hydrolyzed product of (4-Nitrophenyl)(oxo)acetyl chloride.
4-Aminophenylacetic Acid: The reduced form of (4-Nitrophenyl)(oxo)acetyl chloride.
Uniqueness
(4-Nitrophenyl)(oxo)acetyl chloride is unique due to the presence of both a nitrophenyl group and an oxoacetyl chloride moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
105248-77-9 |
|---|---|
Molekularformel |
C8H4ClNO4 |
Molekulargewicht |
213.57 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4ClNO4/c9-8(12)7(11)5-1-3-6(4-2-5)10(13)14/h1-4H |
InChI-Schlüssel |
TWFMIWYUYQQIED-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)[N+](=O)[O-] |
Synonyme |
Benzeneacetyl chloride, 4-nitro-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















